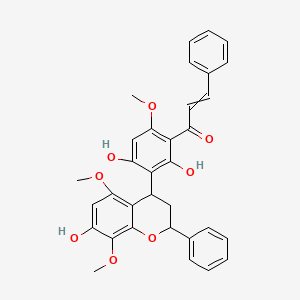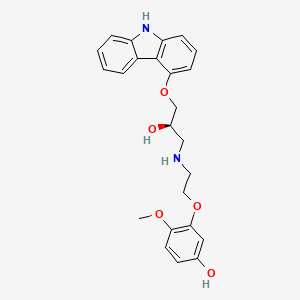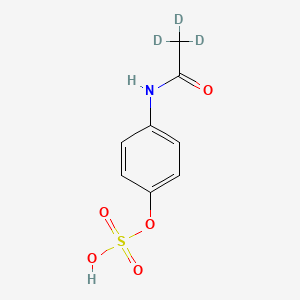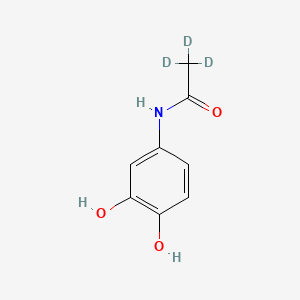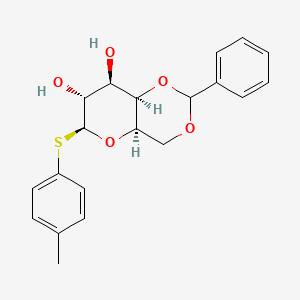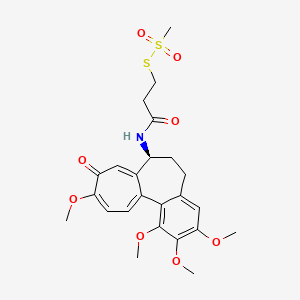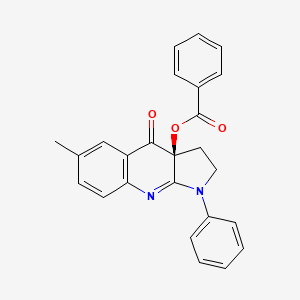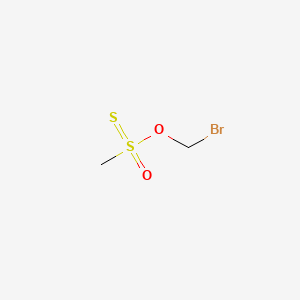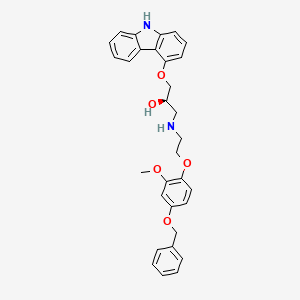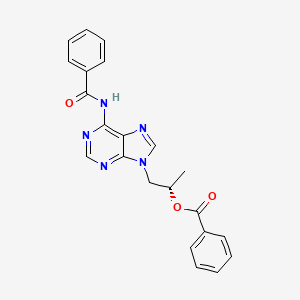
(R)-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine is a synthetic compound that belongs to the class of adenine derivatives This compound is characterized by the presence of a benzyloxypropyl group and a benzoyl group attached to the adenine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine typically involves multiple steps, starting from commercially available adenine. The key steps include:
Protection of the Adenine Moiety: The adenine is first protected to prevent unwanted reactions at the amino groups.
Introduction of the Benzyloxypropyl Group: This step involves the reaction of the protected adenine with a benzyloxypropyl halide under basic conditions to introduce the benzyloxypropyl group.
Benzoylation: The final step involves the benzoylation of the N6 position of the adenine using benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of ®-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine undergoes various chemical reactions, including:
Oxidation: The benzyloxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzyloxypropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Benzyloxypropyl aldehyde or benzyloxypropyl carboxylic acid.
Reduction: N6-hydroxybenzyl adenine.
Substitution: Various substituted adenine derivatives depending on the nucleophile used.
Scientific Research Applications
®-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological processes due to its structural similarity to natural nucleotides.
Medicine: Explored for its potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine involves its interaction with specific molecular targets, such as enzymes or receptors, that recognize adenine derivatives. The benzyloxypropyl and benzoyl groups enhance its binding affinity and specificity, leading to modulation of the target’s activity. This can result in various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N6-Benzoyl Adenine: Lacks the benzyloxypropyl group, resulting in different chemical properties and biological activities.
9-(2-Hydroxypropyl)-N6-benzoyl Adenine: Similar structure but with a hydroxyl group instead of a benzyloxy group, leading to different reactivity and applications.
Uniqueness
®-9-[2-Benzyloxypropyl)-N6-benzoyl Adenine is unique due to the presence of both benzyloxypropyl and benzoyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[(2S)-1-(6-benzamidopurin-9-yl)propan-2-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-15(30-22(29)17-10-6-3-7-11-17)12-27-14-25-18-19(23-13-24-20(18)27)26-21(28)16-8-4-2-5-9-16/h2-11,13-15H,12H2,1H3,(H,23,24,26,28)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOYAKOCQHMSQC-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652471 |
Source


|
| Record name | (2S)-1-(6-Benzamido-9H-purin-9-yl)propan-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217735-35-7 |
Source


|
| Record name | (2S)-1-(6-Benzamido-9H-purin-9-yl)propan-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenylbutan-1-ol](/img/structure/B561895.png)

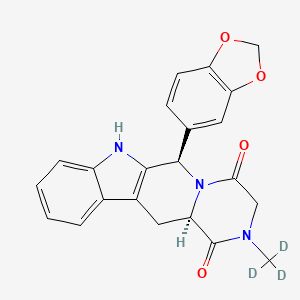
![(4As)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride](/img/structure/B561901.png)
